![molecular formula C23H20N2O3S2 B3313059 N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide CAS No. 946342-99-0](/img/structure/B3313059.png)
N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide
Overview
Description
N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide, commonly known as BIBX1382, is a small molecule inhibitor that has been extensively studied for its potential in treating various types of cancer. BIBX1382 belongs to the family of tyrosine kinase inhibitors, which are known for their ability to target and inhibit specific enzymes involved in cancer cell growth and proliferation.
Mechanism of Action
BIBX1382 works by inhibiting the activity of EGFR, which is a transmembrane receptor tyrosine kinase that is overexpressed in many types of cancer. EGFR plays a key role in cancer cell growth and proliferation by activating downstream signaling pathways that promote cell survival and division. By inhibiting EGFR activity, BIBX1382 disrupts these signaling pathways and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
BIBX1382 has been shown to have a number of biochemical and physiological effects in cancer cells. The tyrosine kinase inhibitor has been shown to inhibit the phosphorylation of EGFR, which is a key step in the activation of downstream signaling pathways. BIBX1382 has also been shown to inhibit the proliferation of cancer cells, induce apoptosis, and decrease the expression of genes involved in cell survival and division.
Advantages and Limitations for Lab Experiments
BIBX1382 has several advantages for use in lab experiments. The tyrosine kinase inhibitor is highly specific for EGFR, which makes it a valuable tool for studying the role of EGFR in cancer cell growth and proliferation. BIBX1382 has also been shown to be effective at low concentrations, which reduces the risk of toxicity and side effects. However, BIBX1382 has some limitations for use in lab experiments. The tyrosine kinase inhibitor has a short half-life, which makes it difficult to maintain a consistent level of inhibition over time. Additionally, BIBX1382 has poor solubility in aqueous solutions, which can limit its use in certain types of experiments.
Future Directions
There are several future directions for research on BIBX1382. One area of interest is the development of more potent and selective tyrosine kinase inhibitors that can target other members of the EGFR family. Another area of interest is the use of BIBX1382 in combination with other cancer therapies to enhance their effectiveness. Finally, there is a need for more research on the mechanism of action of BIBX1382 and its downstream signaling pathways, which could provide insights into new targets for cancer therapy.
Scientific Research Applications
BIBX1382 has been extensively studied for its potential in treating various types of cancer, including lung cancer, breast cancer, and head and neck cancer. The tyrosine kinase inhibitor is known to target and inhibit the epidermal growth factor receptor (EGFR), which is a key enzyme involved in cancer cell growth and proliferation. BIBX1382 has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and improve survival rates in animal models.
properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-propan-2-ylsulfonylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S2/c1-15(2)30(27,28)19-13-9-16(10-14-19)22(26)24-18-11-7-17(8-12-18)23-25-20-5-3-4-6-21(20)29-23/h3-15H,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTHBTRVVZARIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.